11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
Preparation Methods
The synthesis of 11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-phenylpropanoic acid to form an intermediate, which is then cyclized with a suitable amine to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets and pathways involved include the GABAergic system and related neurotransmitter pathways .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam . Compared to these compounds, 11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has unique structural features that may confer different pharmacological properties . For example, the presence of the 2,4-dichlorophenyl group may enhance its binding affinity to GABA receptors .
Properties
Molecular Formula |
C28H24Cl2N2O2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-11-7-6-10-22(24)31-23-14-18(17-8-4-3-5-9-17)15-25(33)27(23)28(32)20-13-12-19(29)16-21(20)30/h3-13,16,18,28,31H,2,14-15H2,1H3 |
InChI Key |
LDHPDNDMFBVXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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